4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a synthetic organic compound with a complex structure that includes a pyrazole ring, an isopropyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with 2-methoxyphenol under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Sulfonamides: Widely used as antibiotics and in other therapeutic applications.
Uniqueness
4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is unique due to its specific structural features, such as the combination of a pyrazole ring with a methoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H20ClN3O2 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
2-methoxy-4-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-10(2)17-14(6-7-16-17)15-9-11-4-5-12(18)13(8-11)19-3;/h4-8,10,15,18H,9H2,1-3H3;1H |
InChI Key |
XSCJJSQISDTCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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